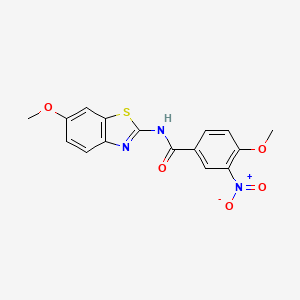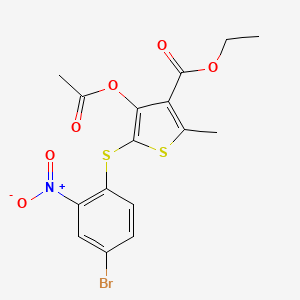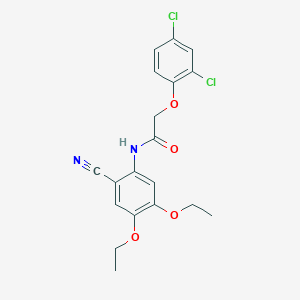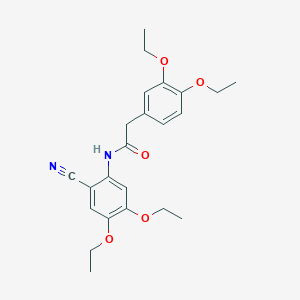![molecular formula C18H20N2O4S B3480127 1-(2-METHOXYPHENYL)-4-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERAZINE](/img/structure/B3480127.png)
1-(2-METHOXYPHENYL)-4-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERAZINE
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a methoxyphenyl group, a thieno[3,4-b][1,4]dioxine moiety, and a piperazine ring, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with thieno[3,4-b][1,4]dioxine-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce production costs. This may involve the use of more efficient catalysts, automated reaction systems, and continuous flow reactors. The key intermediates are often produced in bulk and stored under inert conditions to prevent degradation. The final product is purified using large-scale chromatographic techniques and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonyl}piperazine.
Reduction: Formation of 1-(2-methoxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-hydroxymethyl}piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects on neurological and psychiatric disorders.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonyl}piperazine involves its interaction with specific molecular targets in the body. It is believed to act as a selective antagonist at dopamine D3 receptors, which are implicated in the regulation of mood, cognition, and reward pathways. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological properties.
1-(4-Methoxyphenyl)piperazine: Another piperazine derivative with a different substitution pattern on the phenyl ring.
1-(2,3-Dichlorophenyl)piperazine: A derivative with enhanced receptor affinity due to the presence of electron-withdrawing groups.
Uniqueness
1-(2-Methoxyphenyl)-4-{2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonyl}piperazine is unique due to the presence of the thieno[3,4-b][1,4]dioxine moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propiedades
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-22-14-5-3-2-4-13(14)19-6-8-20(9-7-19)18(21)17-16-15(12-25-17)23-10-11-24-16/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKIXCZSRQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4C(=CS3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate](/img/structure/B3480052.png)




![3-FLUORO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE](/img/structure/B3480102.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B3480123.png)

![N-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3480128.png)
![5-(4-methoxyphenyl)-N-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3480133.png)
![3-benzoyl-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B3480139.png)
![N-(3-pyridinylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480147.png)
![N-benzyl-11-chloro-N-methyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480154.png)
![11-chloro-N-cyclopentyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480157.png)
